molecular formula C11H13NO4 B8436101 7-Ethoxycarbonyl-5,6,7,8-tetrahydrofuro[2,3-c]azepin-4-one

7-Ethoxycarbonyl-5,6,7,8-tetrahydrofuro[2,3-c]azepin-4-one

Cat. No.: B8436101
M. Wt: 223.22 g/mol
InChI Key: RASHHYIHEPVWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethoxycarbonyl-5,6,7,8-tetrahydrofuro[2,3-c]azepin-4-one is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

ethyl 4-oxo-6,8-dihydro-5H-furo[2,3-c]azepine-7-carboxylate

InChI

InChI=1S/C11H13NO4/c1-2-15-11(14)12-5-3-9(13)8-4-6-16-10(8)7-12/h4,6H,2-3,5,7H2,1H3

InChI Key

RASHHYIHEPVWGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=O)C2=C(C1)OC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-[(Furan-2-ylmethyl)(ethoxycarbonyl)amino]propionic acid (3.6 g) prepared in the step 4 was dissolved in 300 mL of methylene chloride, then 2.66 g of thionyl chloride and 5 drops of DMF were added thereto and the mixture was heated to reflux for 3 hours. The reaction solution was cooled, 20.0 g of aluminum chloride was added thereto and the mixture was heated to reflux again for 30 minutes. The reaction solution was poured over 300 mL of ice water, the organic layer was separated, washed with water and a saturated solution of sodium chloride successively and dried over anhydrous magnesium sulfate and the solvent was evaporated in vacuo therefrom. The residue was purified by silica gel column chromatography to give 1.38 g of the objective compound as yellow liquid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

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